molecular formula C21H27N3O4S B2525527 (E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 444185-15-3

(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2525527
CAS No.: 444185-15-3
M. Wt: 417.52
InChI Key: OBGVBQCSIAVJKA-BQYQJAHWSA-N
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Description

(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic small molecule of significant interest in early-stage chemical and pharmacological research. Its structure incorporates a thieno[3,4-c]pyrazole core, a scaffold observed in various medicinal chemistry studies, fused with a 3,4,5-trimethoxyphenyl acrylamide group. The (E)-configured acrylamide moiety is a key structural feature, as this α,β-unsaturated carbonyl system can act as an electrophile, capable of forming covalent adducts with nucleophilic cysteine thiolate groups on proteins . This mechanism is shared with other bioactive molecules and environmental toxicants, making it a point of investigation for modulating protein function . The 3,4,5-trimethoxyphenyl substituent is a common pharmacophore found in compounds that interact with tubulin and exhibit anti-mitotic properties, suggesting potential research applications in oncology and cell biology. The tert-butyl group on the dihydropyrazole ring may enhance metabolic stability and influence the molecule's overall pharmacokinetic properties. Due to its unique structural hybrid, this compound is a valuable chemical tool for researchers exploring new synthetic targets, probing biological mechanisms, and screening for novel therapeutic agents in areas such as cancer and neurodegenerative diseases. Specific molecular targets and a full mechanism of action for this precise compound are not yet elucidated in the available scientific literature and require further investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-21(2,3)24-20(14-11-29-12-15(14)23-24)22-18(25)8-7-13-9-16(26-4)19(28-6)17(10-13)27-5/h7-10H,11-12H2,1-6H3,(H,22,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGVBQCSIAVJKA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a thienopyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure features a thieno[3,4-c]pyrazole core and a 3-(3,4,5-trimethoxyphenyl)acrylamide moiety, which contribute to its diverse pharmacological properties.

  • Molecular Formula : C18H23N3O3S
  • Molecular Weight : Approximately 361.46 g/mol

Antimicrobial Properties

Research indicates that thienopyrazole derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various microorganisms:

  • Candida albicans
  • Escherichia coli

These compounds may inhibit enzymes involved in cell proliferation and exhibit activity against fungal and bacterial pathogens .

Anticancer Activity

The compound has been investigated for its anticancer properties. It is believed to interact with serine/threonine kinases involved in the MAP kinase signaling pathway. This interaction may lead to anti-inflammatory effects by modulating cytokine production in macrophages . Thienopyrazole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : Binding to active sites on enzymes that regulate cell growth and proliferation.
  • Receptor Interaction : Modulating receptor activity that influences inflammatory responses and cellular signaling pathways .

Study on Antioxidant Activity

A study assessed the antioxidant properties of thieno[2,3-c]pyrazole compounds against the toxicity of 4-nonylphenol on red blood cells of Clarias gariepinus (African catfish). The results demonstrated that these compounds could mitigate erythrocyte alterations caused by oxidative stress .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound 7a12 ± 1.03
Compound 7b0.6 ± 0.16
Compound 7e28.3 ± 2.04
Compound 7f3.7 ± 0.37

This table illustrates the protective effects of thieno[2,3-c]pyrazole compounds against oxidative damage.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Thieno[3,4-c]pyrazole 3,4,5-Trimethoxyphenyl, tert-butyl ~418 (estimated) Not explicitly reported
(E)-3-(3,4-Dihydroxyphenyl)-N-p-tolylacrylamide (3p) Acrylamide 3,4-Dihydroxyphenyl, p-tolyl 270.11 NO inhibition in RAW 264.7 macrophages
(E)-N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(4-methoxyphenyl)acrylamide Acrylamide 4-Methoxyphenyl, pyrimidinyl-sulfamoyl ~496 (exact) Not reported; likely enzyme inhibition
(E)-N-(3-amino-4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Acrylamide 3,4,5-Trimethoxyphenyl, 3-amino-4-chlorophenyl ~377 (exact) Not explicitly reported

Key Observations

Substituent Effects on Bioactivity: The target compound’s 3,4,5-trimethoxyphenyl group contrasts with the 3,4-dihydroxyphenyl moiety in compound 3p .

Synthetic Yields and Purity :

  • Acrylamide derivatives in exhibited yields of 52–91%, with HPLC purity >95% . The tert-butyl group in the target compound may lower synthetic yields due to steric hindrance during cyclization or coupling steps.

Heterocyclic Core Variations: The thieno[3,4-c]pyrazole core in the target compound differs from triazole-thiones () and pyrimidine systems () . Thienopyrazoles may offer unique electronic properties due to sulfur incorporation, influencing redox activity or binding to metal-containing enzymes.

Research Findings and Limitations

  • Biological Data Gaps: While highlights NO inhibition for dihydroxyphenyl acrylamides , the target compound’s bioactivity remains uncharacterized. The 3,4,5-trimethoxyphenyl group is associated with tubulin inhibition in other contexts (e.g., combretastatin analogues), suggesting a plausible mechanism for anticancer activity.

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